Isoxazole-5-carboxylic acid
Overview
Description
Isoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its presence in various bioactive molecules. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of Isoxazole-5-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of 5-trichloromethylisoxazole . Another method includes the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst, such as copper (I) or ruthenium (II), to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often employs scalable and cost-effective methods. The dehydration of 5-trichloromethylisoxazole is favored due to its simplicity and high yield . Additionally, advancements in green chemistry have led to the development of metal-free synthetic routes, which are more environmentally friendly and reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation, where catalysts such as palladium on carbon (Pd/C) are used to reduce the compound to its corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products: The major products formed from these reactions include oxidized derivatives, alcohols, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: this compound is used in the production of agrochemicals and materials science for developing new polymers and coatings.
Comparison with Similar Compounds
Isoxazole-5-carboxylic acid can be compared with other similar heterocyclic compounds such as:
Oxazole: Similar structure but with the nitrogen atom in a different position.
Pyrrole: Lacks the oxygen atom, making it less reactive in certain chemical reactions.
Furan: Contains an oxygen atom but lacks the nitrogen, leading to different chemical properties.
This compound is unique due to its balanced reactivity and stability, which makes it a versatile scaffold in synthetic chemistry and drug design.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQJAUWHSUTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366185 | |
Record name | Isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21169-71-1 | |
Record name | Isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Isoxazole-5-carboxylic acid derivatives explored in the provided research?
A1: The research highlights the use of this compound derivatives as potential building blocks for biologically active compounds. For example, some esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids have shown anti-inflammatory and anti-tuberculosis activities []. Additionally, researchers synthesized a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles as potential drug candidates [].
Q2: Can you describe a novel synthetic approach to this compound esters highlighted in the research?
A2: One study describes a new method for synthesizing adamantyl esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids using 1,3-dehydroadamantane as the adamantylating agent []. This method offers advantages over traditional approaches by significantly reducing reaction time and achieving high yields (83-95%) of the desired esters.
Q3: Has the use of catalysts been explored in the synthesis of this compound derivatives?
A4: Yes, one study investigates the use of Ni-Ferrite as a catalyst for synthesizing 3-aryl substituted Isoxazole-5-carboxylic acids via a one-pot multicomponent reaction []. This approach could potentially offer advantages in terms of efficiency and environmental friendliness.
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